molecular formula C24H22N2O3 B2496117 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide CAS No. 922108-16-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide

Numéro de catalogue B2496117
Numéro CAS: 922108-16-5
Poids moléculaire: 386.451
Clé InChI: WZBICJSDQKVGKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives often involves nucleophilic displacement reactions and intramolecular cyclization. For example, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide. This process can yield mono- or bis-substituted products depending on the reaction conditions and the nucleophiles involved. Base-catalyzed reactions involving 2-nitrobenzoic acids have also been employed to generate these compounds through intramolecular nucleophilic substitution (A. V. Samet et al., 2005; A. V. Samet et al., 2006).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives has been elucidated through various spectroscopic methods, including NOE experiments. These studies have revealed insights into the conformational preferences of these compounds, which often exhibit folded or "butterfly" conformations. Such structural characteristics are crucial for understanding the reactivity and potential interaction of these molecules with biological targets (Y. Segall et al., 1980).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and alkylation. These reactions are often influenced by the presence of substituents on the oxazepine ring and can lead to the formation of analogs with diverse functional groups. Asymmetric alkynylation has been successfully applied to these cyclic imines, providing a method to synthesize optically active derivatives containing carbon-carbon triple bonds (Yuanyuan Ren et al., 2014).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepine derivatives, including their crystalline structures, have been studied to understand their solid-state conformations. X-ray crystallography has provided detailed information about the dihedral angles, conformation of the seven-membered ring, and overall molecular geometry. These studies are essential for the design of molecules with desired physical and pharmacological properties (G. Bandoli & M. Nicolini, 1982).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards different nucleophiles and electrophiles, are crucial for their synthetic and potential therapeutic applications. Studies have shown that these molecules can serve as precursors for the synthesis of various heterocyclic structures, demonstrating their versatility in organic synthesis. Their reactivity patterns are influenced by the electronic nature of the substituents and the inherent structural features of the dibenzo[b,f][1,4]oxazepine core (Sarvesh Kumar et al., 2007).

Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

The catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines, specifically dibenzo[b,f][1,4]oxazepines, has been explored. This process led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. The reaction utilized a readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, showcasing a novel approach to generating optically active compounds from cyclic imines (Munck et al., 2017).

Enantioselective Alkylation

Another study focused on the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This work represents the first example of enantioselective addition of Et2Zn to cyclic aldimines, producing chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities (Munck et al., 2017).

Synthetic Utilization of Polynitroaromatic Compounds

Research into the synthetic utilization of polynitroaromatic compounds has led to the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. This method highlights a versatile approach to synthesizing dibenzoxazepine derivatives, potentially useful in various organic synthesis applications (Samet et al., 2005).

Synthesis from 2-Nitrobenzoic Acids

The base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids has been employed to produce dibenzo[b,f][1,4]oxazepin-11(10H)-ones. This synthesis route offers a straightforward method for generating dibenzoxazepine derivatives, contributing to the diversity of synthetic strategies in organic chemistry (Samet et al., 2006).

Mécanisme D'action

The mechanism of action of this compound is related to its selective inhibition of the Dopamine D2 receptor . This makes it useful in the treatment of various central nervous system disorders .

Orientations Futures

The future directions for research on this compound could include further studies on its synthesis, its mechanism of action, its physical and chemical properties, and its safety and hazards. It could also include studies on its potential uses in the treatment of various central nervous system disorders .

Propriétés

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-26-20-7-5-6-8-22(20)29-21-12-11-18(14-19(21)24(26)28)25-23(27)17-10-9-15(2)16(3)13-17/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBICJSDQKVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.